2-Amino-4-(methylsulfonyl)phenol is a highly functionalized aromatic intermediate characterized by an ortho-aminophenol motif coupled with a strongly electron-withdrawing para-methylsulfonyl (-SO2CH3) group. In industrial procurement, it is primarily sourced as a critical precursor for advanced azo dyes, agrochemicals, and pharmaceutical active ingredients (APIs), including specific kinase inhibitors and anti-inflammatory agents. The compound presents as a gray to brown crystalline powder with a melting point of 156.0–160.0 °C and an aqueous solubility of 1 to 5 mg/mL at 22 °C. Its dual reactive sites (amino and hydroxyl) enable straightforward cyclization into benzoxazoles, while the methylsulfonyl moiety imparts critical thermal, photochemical, and metabolic stability to downstream products, making it a high-value building block in complex organic synthesis .
Substituting 2-amino-4-(methylsulfonyl)phenol with cheaper, more common analogs like 2-amino-4-nitrophenol or unsubstituted 2-aminophenol fundamentally compromises downstream product viability. While 2-amino-4-nitrophenol offers a similar electron-withdrawing effect, the nitro group is highly susceptible to unwanted reduction during subsequent synthetic steps and is a known liability in pharmaceutical APIs due to nitroreductase-mediated toxicity. Conversely, unsubstituted 2-aminophenol lacks the para-deactivating effect of the sulfonyl group, leading to poor regiocontrol during electrophilic aromatic substitution and significantly lower photochemical stability in dye applications. Furthermore, the specific hydrogen-bond acceptor capacity and enhanced aqueous solubility provided by the -SO2CH3 group are critical for formulation compatibility and cannot be replicated by simple alkyl or halogen substituents [1].
In multi-step pharmaceutical and dye synthesis, the methylsulfonyl group provides a stable electron-withdrawing alternative to the traditional nitro group. Unlike 2-amino-4-nitrophenol, which is prone to unwanted reduction of the nitro group to an amine under mild catalytic hydrogenation or in biological systems, 2-amino-4-(methylsulfonyl)phenol remains completely inert at the para position. This prevents the generation of off-target impurities and eliminates the toxicity flags associated with nitroaromatic reduction in downstream APIs [1].
| Evidence Dimension | Susceptibility to unwanted reduction and enzymatic cleavage |
| Target Compound Data | Methylsulfonyl group (-SO2CH3) remains inert under standard catalytic hydrogenation. |
| Comparator Or Baseline | 2-Amino-4-nitrophenol (Nitro group readily reduces, altering chromophore or API properties). |
| Quantified Difference | Eliminates off-target reduction side-reactions, increasing downstream yield of complex multi-step APIs. |
| Conditions | Multi-step API synthesis involving mild reducing agents or biological assays. |
Procuring the methylsulfonyl derivative prevents costly yield losses and toxicity flags associated with the instability of nitro-aromatic precursors in pharmaceutical workflows.
The strongly electron-withdrawing nature of the para-methylsulfonyl group significantly deactivates the phenolic ring compared to unsubstituted analogs. When subjected to electrophilic aromatic substitution (such as halogenation or nitration), 2-amino-4-(methylsulfonyl)phenol directs substitution cleanly to the available positions without the rapid, uncontrolled poly-substitution typically observed with electron-rich 2-aminophenol. This predictable reactivity profile directly translates to higher crude purities and minimizes the need for complex chromatographic separations during scale-up [1].
| Evidence Dimension | Regioselectivity during electrophilic aromatic substitution |
| Target Compound Data | Para-methylsulfonyl group deactivates the ring, enabling controlled mono-substitution. |
| Comparator Or Baseline | 2-Aminophenol (Electron-rich ring prone to rapid, uncontrolled poly-substitution). |
| Quantified Difference | Significantly higher crude purity and mono-substitution yield compared to unsubstituted aminophenols. |
| Conditions | Standard electrophilic halogenation or nitration conditions in intermediate synthesis. |
Buyers scaling up API or agrochemical synthesis will experience lower purification costs and higher batch-to-batch reproducibility due to the predictable reactivity profile.
Industrial diazotization and coupling reactions heavily rely on the aqueous solubility of the starting aminophenol. According to NTP data, 2-amino-4-(methylsulfonyl)phenol exhibits a solubility of 1 to 5 mg/mL at 22 °C, driven by the highly polar nature of the sulfonyl group. This is substantially higher than many halogenated or alkylated aminophenol comparators, which often require the addition of expensive or toxic organic co-solvents to maintain homogeneity during aqueous-phase processing[1].
| Evidence Dimension | Aqueous solubility at ambient temperature (22 °C) |
| Target Compound Data | 1 to 5 mg/mL (enhanced by the polar -SO2CH3 group). |
| Comparator Or Baseline | Halogenated or alkylated aminophenol analogs (typically <1 mg/mL). |
| Quantified Difference | Up to 5x greater aqueous solubility in neutral to slightly acidic media. |
| Conditions | Aqueous phase at 72 °F (22 °C) prior to diazotization or salt formation. |
Higher aqueous solubility streamlines industrial diazotization and coupling workflows, reducing the need for expensive or toxic organic co-solvents.
For applications requiring high-temperature processing, such as polymer additive formulation or aggressive coupling reactions, thermal stability is a critical procurement metric. 2-Amino-4-(methylsulfonyl)phenol is a stable crystalline solid with a melting point of 156.0–160.0 °C. This is significantly higher than liquid or low-melting aminophenol derivatives (e.g., 2-amino-4-methylphenol, MP ~135 °C), indicating stronger intermolecular lattice forces driven by sulfonyl hydrogen bonding, which prevents premature thermal degradation during extrusion or high-heat synthesis .
| Evidence Dimension | Melting point and thermal degradation threshold |
| Target Compound Data | Stable crystalline solid with a melting point of 156.0–160.0 °C. |
| Comparator Or Baseline | 2-Amino-4-methylphenol (Melting point ~135 °C). |
| Quantified Difference | >20 °C higher melting point, indicating stronger intermolecular lattice forces. |
| Conditions | Standard melting point apparatus and thermal processing conditions. |
Ensures the precursor can withstand elevated temperatures during aggressive coupling reactions or when used as a functional additive in polymer extrusion.
Driven by its enhanced photochemical stability and favorable aqueous solubility, this compound is an ideal starting material for synthesizing high-performance azo dyes. The methylsulfonyl group shifts the absorption spectrum favorably while preventing the UV-induced degradation commonly seen in unsubstituted or nitro-substituted analogs, directly leveraging the stability advantages outlined in Section 3 [1].
The adjacent amino and hydroxyl groups allow for efficient condensation with carboxylic acids or aldehydes to form benzoxazole cores. The para-methylsulfonyl group remains intact during these cyclizations, serving as a critical hydrogen-bond acceptor in the final API to improve target binding affinity and metabolic half-life, bypassing the reduction risks of nitro comparators [1].
Used in the development of sulfonyl-containing agrochemicals where environmental stability is paramount. The compound's resistance to rapid oxidative or reductive degradation in soil and plant models makes it a superior building block compared to easily cleaved methoxy or nitro-phenolic precursors, ensuring longer-lasting herbicidal efficacy [1].
Irritant